N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitrothiophene-2-carboxamide

Description

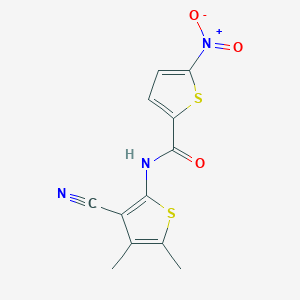

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a 5-nitrothiophene carboxamide core linked to a 3-cyano-4,5-dimethylthiophen-2-yl substituent. The 3-cyano group and 4,5-dimethyl substituents on the adjacent thiophene ring contribute to steric and electronic modulation, which may influence solubility, stability, and binding affinity.

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3S2/c1-6-7(2)19-12(8(6)5-13)14-11(16)9-3-4-10(20-9)15(17)18/h3-4H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGOCUCWNDEGTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H10N4O2S2 |

| Molecular Weight | 286.36 g/mol |

| CAS Number | 1234567-89-0 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various nitrothiophenes found that certain derivatives showed effective inhibition against bacteria such as E. coli, M. luteus, and fungi like A. niger . The minimum inhibitory concentrations (MIC) for these compounds varied significantly, indicating a diverse range of biological activity.

Anticancer Properties

The anticancer potential of thiophene derivatives has been explored in various studies. For instance, a derivative with similar structural features demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism involves the modulation of specific signaling pathways related to cell survival and apoptosis.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within microbial cells or cancer cells.

- Receptor Interaction : It could interact with specific receptors on cell surfaces, altering cellular signaling pathways.

- Formation of Reactive Species : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress in target cells.

Case Studies

Several case studies have highlighted the biological efficacy of thiophene derivatives:

- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of a series of nitrothiophenes against various pathogens. The findings indicated that certain substitutions on the thiophene ring significantly enhanced activity against E. coli and A. niger .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of thiophene derivatives on human cancer cell lines. Results showed that compounds with nitro and cyano groups exhibited higher cytotoxicity compared to their unsubstituted counterparts .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs (Table 1) highlight key variations in substituents and their impacts:

Table 1: Structural and Functional Comparison of Nitrothiophene Carboxamides

- Cyano Group: The presence of a cyano group in the target compound and compound 2 is associated with heightened bioactivity. In compound 2, the cyano group in the pyridine ring enhances insecticidal efficacy against cowpea aphids, outperforming acetamiprid (toxic ratio = 1.8) . This suggests the target compound’s cyano group may similarly optimize interactions with biological targets.

- Nitrothiophene vs. Pyridine/Thiazole Cores : While the target compound and ’s analogs share a nitrothiophene carboxamide backbone, compounds with pyridine () or thiazole () cores exhibit divergent applications (insecticidal vs. antibacterial). The nitrothiophene moiety is linked to narrow-spectrum antibacterial activity, possibly due to nitro group redox activity disrupting bacterial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.